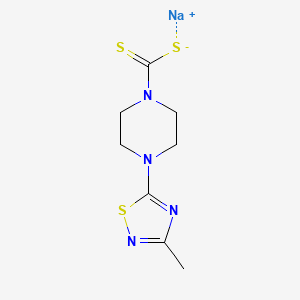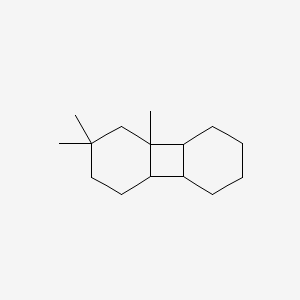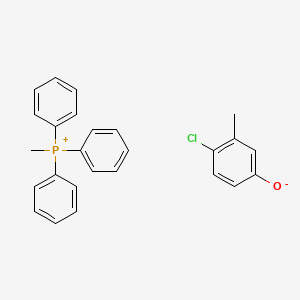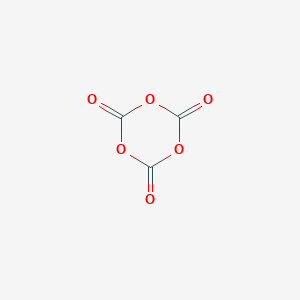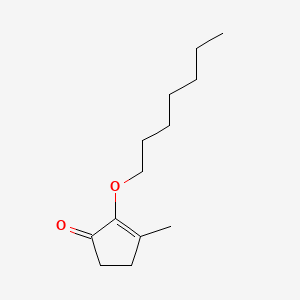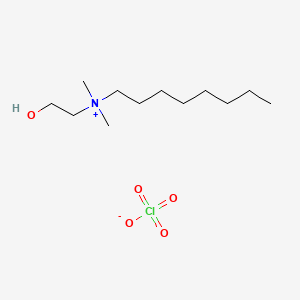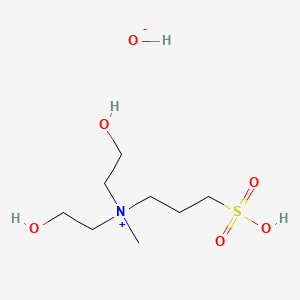
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is a chemical compound with the molecular formula C8H21NO6S and a molecular weight of 259.32 g/mol . It is known for its unique structure, which includes both hydroxyl and sulfonate groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide typically involves the reaction of 3-chloropropane-1-sulfonic acid with N-methyl diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to act as a catalyst or reagent in different chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)-N-methyl-3-sulfo-1-propanaminium inner salt: Similar structure but different functional groups.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Used in polymer synthesis with different applications.
Uniqueness
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is unique due to its combination of hydroxyl and sulfonate groups, which provide it with versatile reactivity and a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
94159-69-0 |
|---|---|
Molekularformel |
C8H21NO6S |
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-methyl-(3-sulfopropyl)azanium;hydroxide |
InChI |
InChI=1S/C8H19NO5S.H2O/c1-9(4-6-10,5-7-11)3-2-8-15(12,13)14;/h10-11H,2-8H2,1H3;1H2 |
InChI-Schlüssel |
YXCGZZODWKDHOI-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](CCCS(=O)(=O)O)(CCO)CCO.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


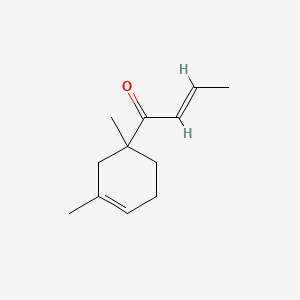

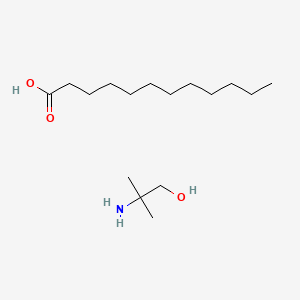

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

